(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL
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Overview
Description
(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL is an organosilicon compound that features a silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. For instance, a common method involves reacting 4-pentyn-1-ol with tert-butyldimethylsilyl chloride in the presence of imidazole in a solvent like dichloromethane. The reaction is allowed to proceed at room temperature for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents and products.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways.
Medicine: It may be involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Mechanism of Action
The mechanism by which (E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL exerts its effects is primarily through its role as a protecting group. The tert-butyldimethylsilyl group protects hydroxyl groups from unwanted reactions, allowing for selective transformations elsewhere in the molecule. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under mild conditions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: These compounds also serve as protecting groups for alcohols but are less bulky than tert-butyldimethylsilyl ethers.
Triisopropylsilyl ethers: These are more sterically hindered than tert-butyldimethylsilyl ethers, providing greater protection but requiring harsher conditions for removal.
Uniqueness
(E)-5-(Tert-butyl-dimethyl-silanyloxy)-pent-2-EN-1-OL is unique due to its balance of steric hindrance and ease of removal. The tert-butyl group provides sufficient bulk to protect the hydroxyl group effectively, while the dimethylsilyl group allows for relatively mild deprotection conditions.
Properties
Molecular Formula |
C11H24O2Si |
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Molecular Weight |
216.39 g/mol |
IUPAC Name |
(E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-7,12H,8-10H2,1-5H3/b7-6+ |
InChI Key |
XPMXAAGISRJZIU-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC/C=C/CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC=CCO |
Origin of Product |
United States |
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